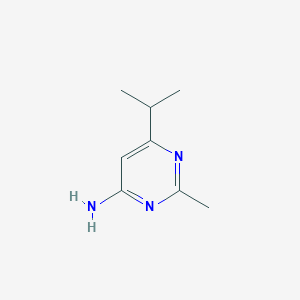

6-Isopropyl-2-methylpyrimidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-propan-2-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-5(2)7-4-8(9)11-6(3)10-7/h4-5H,1-3H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNCJZLLRTUWMMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70539317 | |

| Record name | 2-Methyl-6-(propan-2-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95206-97-6 | |

| Record name | 2-Methyl-6-(propan-2-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Isopropyl-2-methylpyrimidin-4-amine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Isopropyl-2-methylpyrimidin-4-amine is a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. The pyrimidine scaffold is a well-established pharmacophore found in numerous biologically active compounds, including kinase inhibitors used in oncology. This technical guide provides a comprehensive overview of the chemical structure, properties, a plausible synthetic route, and the predicted spectral characteristics of this compound. Furthermore, it explores its potential biological activities, with a focus on its prospective role as a kinase inhibitor, and outlines detailed experimental protocols for its synthesis and biological evaluation.

Chemical Structure and Properties

This compound possesses a core pyrimidine ring substituted with an isopropyl group at the 6-position, a methyl group at the 2-position, and an amine group at the 4-position.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 95206-97-6 | [1][] |

| Molecular Formula | C₈H₁₃N₃ | [1] |

| Molecular Weight | 151.21 g/mol | [1] |

| Appearance | Predicted: White to off-white solid | N/A |

| Boiling Point | 256.6 ± 20.0 °C at 760 mmHg | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| Flash Point | 132.7 ± 9.0 °C | [1] |

Synthesis

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Isopropyl-6-methyl-4-pyrimidinol

-

To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add isobutyramidine hydrochloride (1.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl acetoacetate (1.0 eq) dropwise to the reaction mixture.

-

Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 2-isopropyl-6-methyl-4-pyrimidinol.

Step 2: Synthesis of 4-Chloro-6-isopropyl-2-methylpyrimidine

-

To 2-isopropyl-6-methyl-4-pyrimidinol (1.0 eq), add phosphorus oxychloride (POCl₃) (3-5 eq) slowly at 0 °C.

-

Stir the reaction mixture at reflux for 2-3 hours.

-

After completion, carefully quench the reaction by pouring it onto crushed ice.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 4-chloro-6-isopropyl-2-methylpyrimidine.

Step 3: Synthesis of this compound

-

Dissolve 4-chloro-6-isopropyl-2-methylpyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol or isopropanol).

-

Add an excess of aqueous ammonia solution.

-

Heat the reaction mixture in a sealed tube or under reflux for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Spectral Data (Predicted)

As experimental spectra are not publicly available, the following are predictions based on the chemical structure and known spectral data for similar aminopyrimidine derivatives.

Table 2: Predicted Spectral Data for this compound

| Technique | Predicted Peaks/Signals |

| ¹H NMR | δ (ppm): ~6.0-6.5 (s, 1H, pyrimidine C5-H), ~4.5-5.5 (br s, 2H, -NH₂), ~2.8-3.2 (septet, 1H, -CH(CH₃)₂), ~2.3-2.5 (s, 3H, -CH₃), ~1.2-1.4 (d, 6H, -CH(CH₃)₂) |

| ¹³C NMR | δ (ppm): ~165 (C4), ~163 (C6), ~160 (C2), ~100-105 (C5), ~35 (-CH(CH₃)₂), ~25 (-CH₃), ~22 (-CH(CH₃)₂) |

| IR (cm⁻¹) | ~3300-3100 (N-H stretch), ~2970-2870 (C-H stretch, aliphatic), ~1640 (N-H bend), ~1580, 1480 (C=N, C=C stretch, aromatic) |

| Mass Spec (EI) | Predicted m/z: 151 (M⁺), 136 (M⁺ - CH₃), 108 (M⁺ - C₃H₇) |

Potential Biological Activity and Signaling Pathways

Substituted pyrimidines are a prominent class of compounds in drug discovery, known to exhibit a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] The 2-aminopyrimidine scaffold, in particular, is a key feature in many kinase inhibitors.

Kinase Inhibition

Given the structural similarities to known kinase inhibitors, this compound is a candidate for targeting protein kinases. Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle.[4] The general structure of many CDK inhibitors involves a heterocyclic core, such as a purine or pyrimidine, that forms hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.

Caption: Hypothetical inhibition of a Cyclin-Dependent Kinase (CDK) by this compound, leading to cell cycle arrest.

Proposed Experimental Workflow for Biological Evaluation

Caption: A general experimental workflow for evaluating the biological activity of this compound.

Detailed Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay (e.g., for CDK2/Cyclin A)

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the compound in assay buffer.

-

In a 96-well plate, add the kinase (e.g., recombinant human CDK2/Cyclin A), the peptide substrate (e.g., a histone H1-derived peptide), and ATP.

-

Add the diluted compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

-

Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as a phosphospecific antibody-based assay (e.g., HTRF, AlphaScreen) or by measuring ATP consumption (e.g., Kinase-Glo).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

-

Seed cancer cells (e.g., a panel of cell lines with known kinase dependencies) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

This compound is a small molecule with a chemical scaffold that suggests potential as a biologically active agent, particularly as a kinase inhibitor. While specific experimental data for this compound is limited in the public domain, this guide provides a solid foundation for its synthesis and biological characterization. The proposed synthetic route is based on well-established chemical principles, and the outlined experimental protocols offer a clear path for investigating its potential therapeutic applications. Further research is warranted to fully elucidate the pharmacological profile of this promising compound.

References

- 1. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 3. Discovery of a novel class of 2-aminopyrimidines as CDK1 and CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical Properties of 6-Isopropyl-2-methylpyrimidin-4-amine

This technical guide provides a comprehensive overview of the known and predicted physical properties of the pyrimidine derivative, 6-Isopropyl-2-methylpyrimidin-4-amine. Designed for researchers, scientists, and professionals in drug development, this document compiles essential data, outlines detailed experimental protocols for property determination, and visualizes relevant chemical and biological pathways.

Core Physical and Chemical Data

This compound, with the CAS number 95206-97-6, is a substituted pyrimidine, a class of heterocyclic aromatic compounds that are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules.

Summary of Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₃N₃ | [1] |

| Molecular Weight | 151.21 g/mol | [1] |

| Boiling Point | 256.6 ± 20.0 °C (at 760 mmHg) | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| Melting Point | Not Available | [1] |

| Aqueous Solubility | Not Determined | - |

| pKa (Predicted) | ~4.30 | [2] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties of this compound are outlined below. These are generalized protocols applicable to crystalline organic compounds and can be adapted for the specific analysis of this pyrimidine derivative.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. For a pure crystalline compound, the melting range is typically narrow.

Methodology: Capillary Melting Point Determination [3][4][5][6]

-

Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or digital temperature sensor.

-

Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate can be used to determine an approximate melting range, followed by a slower rate (1-2 °C per minute) for a precise measurement.

-

Data Recording: The temperature at which the first liquid is observed is recorded as the onset of melting, and the temperature at which the entire sample becomes liquid is the completion of melting. This range is reported as the melting point.

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for its application in synthesis, purification, and formulation.

Methodology: Qualitative Solubility Testing [7][8][9][10]

-

Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, acetone, and dichloromethane.

-

Procedure: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).

-

Observation: The mixture is agitated vigorously. The compound is classified as soluble if it completely dissolves to form a clear solution. If it does not dissolve, it is classified as insoluble. For intermediate cases, terms like "partially soluble" or "sparingly soluble" can be used.

-

pH-Dependent Solubility (for Aqueous Solutions): To assess the solubility of the amine in acidic and basic conditions, the test is repeated using 5% aqueous HCl and 5% aqueous NaOH. Increased solubility in acidic solution is expected for an amine due to the formation of a more soluble ammonium salt.

pKa Determination

The pKa value indicates the strength of an acid or a base and is a critical parameter in understanding the ionization state of a molecule at a given pH, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Potentiometric Titration [11][12][13][14][15]

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, known increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

Visualizations: Synthesis and Biological Context

To provide a broader context for the utility of this compound, the following diagrams illustrate a general synthesis workflow for substituted pyrimidines and a representative biological signaling pathway that such compounds may modulate.

Generalized Synthesis Workflow

Substituted pyrimidines are often synthesized through condensation reactions. The following diagram outlines a general workflow for the synthesis and characterization of a 2,4,6-trisubstituted pyrimidine.

Hypothetical Biological Signaling Pathway Inhibition

Pyrimidine derivatives are known to be potent inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. The diagram below illustrates a simplified kinase signaling cascade that could be a target for a pyrimidine-based inhibitor.

References

- 1. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 2. Isopropyl-(4-Methyl-pyriMidin-2-yl)-aMine CAS#: 1341073-92-4 [m.chemicalbook.com]

- 3. ursinus.edu [ursinus.edu]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. youtube.com [youtube.com]

- 9. scribd.com [scribd.com]

- 10. store.astm.org [store.astm.org]

- 11. enamine.net [enamine.net]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Isopropyl-2-methylpyrimidin-4-amine and the Broader Landscape of Pyrimidine Derivatives

For Immediate Release

This technical guide provides a comprehensive overview of 6-Isopropyl-2-methylpyrimidin-4-amine, including its chemical identifiers and physicochemical properties. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document extends its scope to encompass the broader class of pyrimidine derivatives. It offers researchers, scientists, and drug development professionals a foundational understanding of the synthesis, potential biological activities, and relevant experimental protocols associated with this important class of heterocyclic compounds.

Compound Identification and Properties

The compound of interest is chemically identified as follows:

A summary of its known and predicted physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃N₃ | [4][2] |

| Molecular Weight | 151.21 g/mol | [4][2] |

| Boiling Point | 256.6 ± 20.0 °C at 760 mmHg | [4] |

| Density | 1.0 ± 0.1 g/cm³ | [4] |

| Flash Point | 132.7 ± 9.0 °C | [4] |

Synthesis of Substituted Pyrimidines: A General Overview

A hypothetical workflow for the synthesis of a 2,4,6-trisubstituted pyrimidine is outlined below.

References

- 1. This compound, CasNo.95206-97-6 Shanghai Scochem Technology Co., Ltd. China (Mainland) [shop407048.lookchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 5. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04739J [pubs.rsc.org]

- 6. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Pyrimidine synthesis [organic-chemistry.org]

- 9. growingscience.com [growingscience.com]

Spectroscopic Profile of 6-Isopropyl-2-methylpyrimidin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 6-Isopropyl-2-methylpyrimidin-4-amine. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted values derived from established spectroscopic principles and data from analogous structures. It also includes generalized experimental protocols for acquiring such data and a workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure, which features a pyrimidine ring, a primary amine, an isopropyl group, and a methyl group.

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.0-6.5 | s | 1H | Pyrimidine C5-H |

| ~4.8-5.2 | br s | 2H | -NH₂ |

| ~2.8-3.2 | sept | 1H | Isopropyl CH |

| ~2.4-2.6 | s | 3H | C2-CH₃ |

| ~1.2-1.4 | d | 6H | Isopropyl (CH₃)₂ |

Note: The chemical shift of the amine protons (-NH₂) can be broad and its position may vary depending on solvent and concentration.

Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | C4 |

| ~160-165 | C2 |

| ~155-160 | C6 |

| ~100-105 | C5 |

| ~35-40 | Isopropyl CH |

| ~25-30 | C2-CH₃ |

| ~20-25 | Isopropyl CH₃ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 2960-2850 | Medium to Strong | C-H stretch (aliphatic) |

| ~1640 | Strong | N-H bend (scissoring) |

| ~1580, ~1470 | Medium to Strong | C=N and C=C ring stretching |

| ~1380 | Medium | C-H bend (isopropyl gem-dimethyl) |

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 151 | [M]⁺ (Molecular ion) |

| 136 | [M - CH₃]⁺ |

| 108 | [M - C₃H₇]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a small cotton or glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample in the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Clean the ATR crystal and press arm thoroughly after the measurement.

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).

-

If using a direct insertion probe, place a small amount of the solid sample in a capillary tube.

-

-

Instrument Setup and Data Acquisition:

-

Introduce the sample into the ion source. For solutions, this may be via direct infusion or through a gas chromatograph (GC-MS). For solids, a direct insertion probe can be used.

-

The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: A generalized workflow for spectroscopic analysis.

The Aminopyrimidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aminopyrimidine scaffold has emerged as a privileged structural motif in medicinal chemistry, underpinning the development of a multitude of clinically successful therapeutic agents. Its inherent ability to mimic the purine core of ATP allows for effective targeting of a wide range of enzymes, particularly protein kinases, which are pivotal regulators of cellular processes. Dysregulation of these enzymes is a hallmark of numerous diseases, most notably cancer, making them a prime focus for drug development. This technical guide provides a comprehensive overview of the biological significance of aminopyrimidine scaffolds, detailing their mechanism of action, therapeutic applications, and the experimental methodologies used in their evaluation.

The Versatility of the Aminopyrimidine Core

The aminopyrimidine nucleus, a six-membered heterocyclic aromatic ring with two nitrogen atoms and an amino substituent, serves as an exceptional framework for the design of enzyme inhibitors. Its structural resemblance to the adenine base of adenosine triphosphate (ATP) enables aminopyrimidine derivatives to function as competitive inhibitors, occupying the ATP-binding pocket of various kinases and preventing the phosphorylation of their downstream substrates.[1] This competitive inhibition is a key mechanism underlying the therapeutic efficacy of many aminopyrimidine-based drugs.[1]

The true power of the aminopyrimidine scaffold lies in its synthetic tractability. The pyrimidine ring can be readily functionalized at multiple positions, allowing medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of drug candidates. This chemical versatility has led to the development of aminopyrimidine derivatives that target a diverse array of biological targets with high specificity.[2]

Therapeutic Applications of Aminopyrimidine-Based Drugs

The broad applicability of the aminopyrimidine scaffold is evident in the number of FDA-approved drugs that incorporate this core structure. These drugs are utilized in the treatment of a wide spectrum of diseases, from various forms of cancer to autoimmune disorders.

Anticancer Agents

The most prominent application of aminopyrimidine scaffolds is in oncology. Several generations of tyrosine kinase inhibitors (TKIs) are built upon this framework and have revolutionized the treatment of various malignancies.

-

Chronic Myeloid Leukemia (CML): Imatinib, a pioneering TKI, contains a 2-aminopyrimidine moiety and is a cornerstone in the treatment of CML. It effectively inhibits the Bcr-Abl fusion protein, the causative driver of this disease. Nilotinib is another aminopyrimidine-based drug used in CML therapy.[2]

-

Breast Cancer: A class of drugs known as CDK4/6 inhibitors, which includes Palbociclib, Ribociclib, and Abemaciclib, all feature an aminopyrimidine core. These drugs are instrumental in the treatment of hormone receptor-positive breast cancer.[3]

-

Lung Cancer: The aminopyrimidine scaffold is central to the design of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a key driver in non-small cell lung cancer (NSCLC).[4] Osimertinib, a third-generation EGFR inhibitor, is a prominent example.[4]

Anti-inflammatory and Immunomodulatory Agents

The role of aminopyrimidine derivatives extends to the modulation of the immune system, primarily through the inhibition of Janus kinases (JAKs). JAK inhibitors interfere with the signaling of cytokines that are crucial for immune cell function and have been approved for the treatment of autoimmune diseases like rheumatoid arthritis.

Antimicrobial and Other Activities

Beyond cancer and inflammation, aminopyrimidine derivatives have demonstrated a wide range of other biological activities, including:

-

Antimicrobial properties: The scaffold has been explored for the development of new agents to combat antimicrobial resistance.[5]

-

β-glucuronidase inhibition: Certain aminopyrimidine derivatives have shown potent inhibition of β-glucuronidase, an enzyme implicated in conditions like colon cancer.[6][7]

-

Neurological disorders: The aminopyridine class of drugs, which shares structural similarities, is used in the treatment of neurological conditions.[8]

Quantitative Data on Aminopyrimidine Derivatives

The following tables summarize the inhibitory activities of various aminopyrimidine derivatives against key biological targets and cancer cell lines. This data is essential for understanding the structure-activity relationships (SAR) and for guiding the design of new and more potent inhibitors.

Table 1: Inhibitory Activity of Aminopyrimidine Derivatives against Kinases

| Compound/Drug | Target Kinase | IC50 (nM) | Reference |

| EGFR Inhibitors | |||

| Erlotinib | EGFR (PC-9, exon 19del) | 7 | [4] |

| Erlotinib | EGFR (H3255, L858R) | 12 | [9] |

| Afatinib | EGFR (PC-9, exon 19del) | 0.8 | [9] |

| Afatinib | EGFR (H1975, L858R+T790M) | 57 | [9] |

| Osimertinib | EGFR (PC-9ER, exon 19del+T790M) | 13 | [9] |

| Osimertinib | EGFR (H1975, L858R+T790M) | 5 | [9] |

| Almonertinib | EGFR (wild-type) | 3.39 | [4] |

| Almonertinib | EGFR (T790M/L858R) | 0.21 | [4] |

| Compound 5b | EGFR (wild-type) | 30.1 | [10] |

| Compound 5b | EGFR (T790M) | 12.8 | [10] |

| Compound 12 | EGFR (wild-type) | 14.5 | [10] |

| Compound 12 | EGFR (T790M) | 35.4 | [10] |

| BTK Inhibitors | |||

| Ibrutinib | BTK | 0.46 | [11] |

| Acalabrutinib | BTK | 3.0 | [11] |

| Zanubrutinib | BTK | Not specified | [12] |

| Tirabrutinib | BTK | 7.0 | [11] |

| Spebrutinib | BTK | 1.6 | [11] |

| Remibrutinib | BTK | 30 | [13] |

| Rilzabrutinib | BTK | 160 | [13] |

| Fenebrutinib | BTK | 16 | [13] |

| Compound 12 | BTK | 21 | [12] |

| Compound 16 | BTK | 27 | [12] |

| Compound 19 | BTK | 29.9 | [12] |

| JAK Inhibitors | |||

| Abrocitinib | JAK1 | 29 | [14] |

| Abrocitinib | JAK2 | 803 | [14] |

| Upadacitinib | JAK1 | 43 | [15] |

| Upadacitinib | JAK2 | 110 | [15] |

| Baricitinib | JAK1 | 5.9 | [15] |

| Baricitinib | JAK2 | 5.7 | [15] |

| Fedratinib | JAK2 | 3 | [16] |

| Fedratinib | JAK2 V617F | 3 | [16] |

| Pacritinib | JAK2 | 22 | [16] |

| Pacritinib | JAK2 V617F | 19 | [16] |

| Tofacitinib | JAK3 | 200 | [17] |

| Ruxolitinib | JAK1 | 3.3 | [17] |

| Ruxolitinib | JAK2 | 2.8 | [17] |

| Oclacitinib | JAK1 | 10 | [17] |

| Ritlecitinib | JAK3 | 33.1 | [17] |

Table 2: Antiproliferative Activity of Aminopyrimidine Derivatives against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound 9k | A549 | Lung Cancer | 2.14 | [18] |

| Compound 13f | A549 | Lung Cancer | 1.98 | [18] |

| Compound 9k | HCT-116 | Colon Cancer | 3.59 | [18] |

| Compound 13f | HCT-116 | Colon Cancer | 2.78 | [18] |

| Compound 9k | PC-3 | Prostate Cancer | 5.52 | [18] |

| Compound 13f | PC-3 | Prostate Cancer | 4.27 | [18] |

| Compound 9k | MCF-7 | Breast Cancer | 3.69 | [18] |

| Compound 13f | MCF-7 | Breast Cancer | 4.01 | [18] |

| Compound 8 | A431 | Skin Cancer | 2.31 | [10] |

| Compound 12 | A549 | Lung Cancer | 7.56 | [10] |

| Compound 14 | H1975 | Lung Cancer | 4.89 | [10] |

| S3c | A2780 (parent) | Ovarian Cancer | 15.57 | [9][19] |

| S3c | A2780CISR (resistant) | Ovarian Cancer | 11.52 | [9][19] |

| S5b | A2780CISR (resistant) | Ovarian Cancer | Not specified | [9][19] |

| S6c | A2780CISR (resistant) | Ovarian Cancer | Not specified | [9][19] |

Table 3: Inhibitory Activity of Aminopyrimidine Derivatives against β-Glucuronidase

| Compound | IC50 (µM) | Reference |

| Compound 24 | 2.8 ± 0.10 | [6][20] |

| Compound 8 | 72.0 ± 6.20 | [6] |

| Compound 9 | 126.43 ± 6.16 | [6] |

| Compound 22 | 300.25 ± 12.5 | [6] |

| Compound 23 | 257.0 ± 4.18 | [6] |

| D-saccharic acid 1,4-lactone (Standard) | 45.75 ± 2.16 | [6][20] |

Key Signaling Pathways Targeted by Aminopyrimidine Inhibitors

The therapeutic effects of aminopyrimidine-based drugs are a direct result of their ability to modulate specific signaling pathways that are aberrantly activated in disease states. The following diagrams, rendered in DOT language, illustrate the points of intervention for these inhibitors in key cellular cascades.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway is a critical regulator of cell growth and proliferation. Its overactivation is a common feature in many cancers. Aminopyrimidine-based EGFR inhibitors block the kinase activity of the receptor, thereby preventing downstream signaling.

Caption: EGFR signaling pathway and the inhibitory action of aminopyrimidine-based drugs.

JAK-STAT Signaling Pathway

The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is essential for cytokine signaling and immune responses. Aminopyrimidine-based JAK inhibitors block the phosphorylation cascade, thereby mitigating inflammatory responses.

Caption: JAK-STAT signaling pathway illustrating inhibition by aminopyrimidine derivatives.

Experimental Protocols

The discovery and development of novel aminopyrimidine-based drugs rely on a suite of robust and reproducible experimental assays. The following sections provide detailed methodologies for key experiments cited in the evaluation of these compounds.

Synthesis of Aminopyrimidine Derivatives

General Procedure for the Synthesis of 2-Aminopyrimidine Derivatives:

This protocol describes a common method for synthesizing 2-aminopyrimidine derivatives via nucleophilic substitution.

-

Reactants: A mixture of finely ground 2-amino-4,6-dichloropyrimidine (3 mmol), a substituted amine (3 mmol), and triethylamine (6 mmol) is prepared.[6]

-

Reaction Conditions: The reaction is carried out under solvent-free conditions by heating the mixture at 80–90 °C.[6]

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a hexane and ethyl acetate solvent system.[6]

-

Work-up: Upon completion, distilled water is added to the reaction mixture. The resulting precipitate is collected by filtration.[6]

-

Purification: The crude product is purified by crystallization from ethanol. If no precipitate forms upon the addition of water, the water is removed under vacuum, and the crude residue is then crystallized from ethanol.[6]

In Vitro Kinase Inhibition Assays

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay:

This high-throughput assay measures kinase activity based on fluorescence resonance energy transfer (FRET).

-

Principle: A biotinylated substrate peptide and a europium cryptate-labeled anti-phospho-specific antibody are used. When the kinase phosphorylates the substrate, the antibody binds, bringing the europium donor and an XL665-labeled streptavidin acceptor into close proximity, generating a FRET signal.[21]

-

Protocol:

-

Prepare a reaction mixture containing the target kinase, the biotinylated substrate peptide, and the test aminopyrimidine compound in a suitable kinase buffer.[21]

-

Initiate the kinase reaction by the addition of ATP.[21]

-

Incubate the reaction for a specified time at room temperature.

-

Stop the reaction and detect the FRET signal using a plate reader capable of time-resolved fluorescence measurements.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Luminescence-Based Kinase Assay (e.g., ADP-Glo™):

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

-

Principle: The assay measures the amount of ADP generated, which is then converted to ATP. The newly synthesized ATP is used in a luciferase-luciferin reaction to produce a luminescent signal that is proportional to the ADP concentration.

-

Protocol for BTK Inhibition Assay:

-

Prepare serial dilutions of the aminopyrimidine test compounds.

-

In a 384-well plate, add the recombinant human BTK enzyme, a suitable substrate (e.g., a synthetic peptide), and the diluted test compounds. Include a no-inhibitor control (DMSO vehicle).[22]

-

Initiate the kinase reaction by adding ATP.[22]

-

Incubate the plate at room temperature for approximately 60 minutes.[22]

-

Add the ADP-Glo™ Reagent to deplete the remaining ATP and incubate for 40 minutes.[22]

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[22]

-

Measure the luminescence using a plate reader. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[22]

-

Cell-Based Assays

MTT Cell Viability Assay:

This colorimetric assay is widely used to assess the antiproliferative effects of compounds on cancer cell lines.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[22]

-

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the aminopyrimidine inhibitor for a specified period (e.g., 72 hours).[21]

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.[21]

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[21]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[21]

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[21]

-

Western Blotting for Phosphoprotein Analysis:

This technique is used to assess the inhibitory effect of a compound on the phosphorylation of a specific target protein within a signaling pathway.

-

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By employing an antibody that specifically recognizes the phosphorylated form of a protein, one can directly measure the inhibitory effect of a compound on the kinase that phosphorylates that protein.[21]

-

Protocol for EGFR Phosphorylation Inhibition:

-

Culture cells (e.g., A431) in 6-well plates to 70-80% confluency.

-

Treat the cells with various concentrations of the aminopyrimidine EGFR inhibitor for a specified time (e.g., 2-6 hours).[21]

-

Optionally, stimulate the cells with EGF (e.g., 50-100 ng/mL) for 15-30 minutes before harvesting to induce robust EGFR phosphorylation.[21]

-

Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with a primary antibody specific for phosphorylated EGFR (p-EGFR).

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal and quantify the band intensities to determine the extent of phosphorylation inhibition. The membrane can be stripped and re-probed for total EGFR and a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading.[21]

-

β-Glucuronidase Inhibition Assay

-

Principle: The assay measures the inhibition of the β-glucuronidase enzyme by observing the absorbance of p-nitrophenol, which is produced from the hydrolysis of p-nitrophenyl-β-D-glucuronide.[6]

-

Protocol:

-

Prepare a reaction mixture in a 96-well plate containing 0.1 M acetate buffer, the test aminopyrimidine compound solution (dissolved in 100% DMSO), and the β-glucuronidase enzyme solution.

-

Pre-incubate the mixture at 37°C for 30 minutes.

-

Initiate the reaction by adding the substrate, p-nitrophenyl-β-D-glucuronide.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding sodium carbonate solution.

-

Measure the absorbance of the produced p-nitrophenol at 405 nm using a spectrophotometer.

-

D-saccharic acid 1,4-lactone is used as a standard inhibitor. The percentage of inhibition is calculated, and the IC50 values are determined.[6]

-

Conclusion

The aminopyrimidine scaffold has proven to be an exceptionally valuable and versatile core in the field of drug discovery. Its ability to effectively mimic the adenine ring of ATP has led to the development of a wide array of potent and selective enzyme inhibitors, particularly targeting protein kinases. The extensive body of research and the number of clinically approved drugs based on this scaffold are a testament to its significance. The continued exploration of new synthetic methodologies and a deeper understanding of the structure-activity relationships of aminopyrimidine derivatives will undoubtedly lead to the discovery of novel therapeutics for a range of human diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working to harness the full potential of this remarkable chemical scaffold.

References

- 1. promega.com [promega.com]

- 2. promega.com [promega.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-rad.com [bio-rad.com]

- 8. researchgate.net [researchgate.net]

- 9. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. abmole.com [abmole.com]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

The Privileged Scaffold: Pyrimidine in Drug Discovery

An In-depth Technical Guide on the Role of Pyrimidine Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a fundamental heterocyclic motif that has been instrumental in the development of a vast array of therapeutic agents. Its versatile chemical nature allows for diverse functionalization, leading to compounds with a wide spectrum of biological activities. This guide provides a comprehensive overview of the role of pyrimidine derivatives in medicinal chemistry, focusing on their synthesis, mechanisms of action, and therapeutic applications, with a particular emphasis on quantitative data and experimental methodologies.

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry. Its prevalence in nature, as a core component of nucleobases like cytosine, thymine, and uracil, has made it a focal point for the design of biomimetic compounds. The ability of the pyrimidine core to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological targets such as enzymes and receptors, underpins its success as a "privileged scaffold."

Derivatives of pyrimidine exhibit a remarkable range of pharmacological effects, including but not limited to, anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular activities. This versatility stems from the ease with which the pyrimidine ring can be chemically modified at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic outcomes.

Synthetic Strategies for Pyrimidine Derivatives

The synthesis of pyrimidine derivatives is a well-established field, with numerous classical and modern methods available to medicinal chemists. The most common approach is the condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a compound containing an N-C-N fragment, such as urea, thiourea, or guanidine.

A detailed, generalized experimental protocol for the Biginelli reaction, a classic method for pyrimidine synthesis, is provided below:

Experimental Protocol: Biginelli Reaction for Dihydropyrimidinone Synthesis

-

Materials:

-

Aldehyde (1.0 mmol)

-

β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)

-

Urea or thiourea (1.5 mmol)

-

Catalyst (e.g., Lewis acids like Yb(OTf)₃, Brønsted acids like HCl) (0.1 mmol)

-

Solvent (e.g., ethanol, acetonitrile, or solvent-free)

-

-

Procedure:

-

A mixture of the aldehyde, β-ketoester, urea/thiourea, and the catalyst is prepared in the chosen solvent or under solvent-free conditions.

-

The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) for a duration determined by monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

If the product precipitates, it is filtered, washed with a cold solvent (e.g., ethanol), and dried.

-

If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography on silica gel.

-

The structure and purity of the synthesized dihydropyrimidinone are confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Therapeutic Applications and Mechanisms of Action

The broad therapeutic utility of pyrimidine derivatives is best illustrated by examining their roles in various disease areas.

Anticancer Agents

Pyrimidine derivatives are prominent in oncology, with several approved drugs and numerous candidates in clinical development. Their mechanisms of action are diverse, often targeting key enzymes and signaling pathways involved in cancer cell proliferation and survival.

Fluorouracil (5-FU): A cornerstone of chemotherapy for decades, 5-FU is a pyrimidine analog that acts as an antimetabolite. It is converted intracellularly to several active metabolites that interfere with DNA and RNA synthesis. One of its primary mechanisms is the inhibition of thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.

Kinase Inhibitors: Many pyrimidine-based compounds are potent inhibitors of protein kinases, which are often dysregulated in cancer. For example, Imatinib , while having a more complex heterocyclic core, features a crucial pyrimidine moiety that contributes to its binding to the ATP-binding pocket of the Bcr-Abl kinase in chronic myeloid leukemia. More specific examples include Gefitinib and Erlotinib , which target the epidermal growth factor receptor (EGFR) tyrosine kinase.

Below is a diagram illustrating the general mechanism of pyrimidine-based kinase inhibitors.

Caption: Mechanism of pyrimidine-based EGFR kinase inhibitors.

Quantitative Data for Selected Pyrimidine-Based Anticancer Drugs

| Drug | Target | IC₅₀ / Kᵢ | Cell Line / Assay |

| Fluorouracil (as FdUMP) | Thymidylate Synthase | Kᵢ ≈ 1 nM | Enzyme Assay |

| Gefitinib | EGFR Tyrosine Kinase | IC₅₀ = 20-80 nM | Various Cancer Cell Lines |

| Erlotinib | EGFR Tyrosine Kinase | IC₅₀ ≈ 2 nM | Enzyme Assay |

| Pemetrexed | Multiple Enzymes | Kᵢ = 1.3-3.4 nM | Enzyme Assays |

Antiviral Agents

The structural similarity of pyrimidine derivatives to natural nucleosides makes them ideal candidates for antiviral drug development. They often act as chain terminators in viral DNA or RNA synthesis.

Zidovudine (AZT): A thymidine analog, AZT was the first drug approved for the treatment of HIV. It is a nucleoside reverse transcriptase inhibitor (NRTI). Once phosphorylated in the host cell, it is incorporated into the growing viral DNA chain by reverse transcriptase, causing chain termination due to the lack of a 3'-hydroxyl group.

Lamivudine (3TC): A cytidine analog, Lamivudine is another NRTI used in the treatment of HIV and Hepatitis B. Its mechanism of action is similar to that of AZT, leading to the termination of viral DNA synthesis.

The workflow for the activation and mechanism of action of NRTIs is depicted below.

Caption: Activation and mechanism of pyrimidine-based NRTIs.

Quantitative Data for Selected Pyrimidine-Based Antiviral Drugs

| Drug | Target | EC₅₀ / Kᵢ | Virus / Cell Line |

| Zidovudine (AZT) | HIV-1 Reverse Transcriptase | Kᵢ ≈ 2.5 nM | Enzyme Assay |

| Lamivudine (3TC) | HIV-1 Reverse Transcriptase | EC₅₀ = 10-50 nM | MT-4 cells |

| Sofosbuvir (Metabolite) | HCV NS5B Polymerase | IC₅₀ ≈ 50 nM | Enzyme Assay |

Antimicrobial Agents

Pyrimidine derivatives also play a crucial role in combating bacterial and fungal infections.

Trimethoprim: This antibacterial agent is a selective inhibitor of bacterial dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate, a cofactor for the synthesis of purines, pyrimidines, and several amino acids. The selectivity of trimethoprim for bacterial DHFR over its mammalian counterpart is key to its therapeutic efficacy. It is often used in combination with sulfamethoxazole to create a synergistic effect.

Flucytosine (5-FC): An antifungal drug, flucytosine is converted to 5-fluorouracil within fungal cells by the enzyme cytosine deaminase. 5-FU is then further metabolized to inhibit fungal DNA and RNA synthesis. The absence of cytosine deaminase in human cells provides the basis for its selective toxicity.

The logical relationship of the synergistic action of Trimethoprim and Sulfamethoxazole is shown below.

Caption: Synergistic inhibition of folate synthesis.

Quantitative Data for Selected Pyrimidine-Based Antimicrobial Drugs

| Drug | Target | MIC (Minimum Inhibitory Concentration) | Organism |

| Trimethoprim | Dihydrofolate Reductase | 0.05-1.5 µg/mL | Escherichia coli |

| Flucytosine | DNA/RNA Synthesis | 0.1-10 µg/mL | Candida albicans |

Conclusion and Future Perspectives

The pyrimidine scaffold continues to be a highly productive platform for the discovery of new drugs. Its inherent drug-like properties and synthetic tractability ensure its continued prominence in medicinal chemistry. Future research will likely focus on the development of novel pyrimidine derivatives with improved selectivity, reduced off-target effects, and the ability to overcome drug resistance. The exploration of new chemical space around the pyrimidine core, coupled with advances in computational drug design and high-throughput screening, promises to unlock the full therapeutic potential of this remarkable heterocycle. The integration of pyrimidine moieties into more complex molecular architectures, such as proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, represents an exciting frontier in the ongoing quest for innovative medicines.

The Therapeutic Potential of Substituted Pyrimidines: A Technical Guide for Drug Discovery

Introduction: The pyrimidine scaffold is a fundamental heterocyclic motif in medicinal chemistry, forming the backbone of nucleobases and a wide array of pharmacologically active compounds.[1] The inherent biological relevance and synthetic tractability of pyrimidines have established them as a "privileged structure" in drug discovery, leading to the development of numerous therapeutic agents with diverse applications.[1][2] This technical guide provides an in-depth overview of the potential therapeutic applications of substituted pyrimidines, with a focus on their anticancer, antimicrobial, anti-inflammatory, antiviral, and central nervous system (CNS)-related activities. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource of quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Anticancer Applications of Substituted Pyrimidines

Substituted pyrimidines have emerged as a significant class of anticancer agents, with numerous derivatives demonstrating potent antiproliferative and cytotoxic effects across a range of cancer cell lines.[3][4] Their mechanisms of action are diverse, often targeting key enzymes and signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.[4][5]

Mechanisms of Action

A prominent mechanism by which substituted pyrimidines exert their anticancer effects is through the inhibition of various protein kinases, which are crucial regulators of cell cycle progression and signal transduction.[6][7]

-

Cyclin-Dependent Kinase (CDK) Inhibition: Several 2,4,5,6-tetrasubstituted and N2,N4-disubstituted pyrimidine derivatives have been identified as potent inhibitors of CDKs, particularly CDK2.[6][8] By binding to the ATP-binding pocket of CDKs, these compounds can halt the cell cycle, often at the G1/S or G2/M phase, and induce apoptosis in cancer cells.[4][8]

-

Peptidyl-prolyl cis-trans Isomerase (Pin1) Inhibition: Pin1 is overexpressed in many cancers and plays a crucial role in regulating the function of numerous proteins involved in oncogenesis.[1][3] Certain pyrimidine derivatives have been shown to inhibit Pin1 activity, leading to the suppression of cancer cell growth.[1][9]

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Pyrimidine-based compounds have been developed as inhibitors of EGFR tyrosine kinase, which is often overactive in various cancers, including non-small cell lung cancer and breast cancer.[10]

-

Other Kinase Targets: Substituted pyrimidines have also been shown to target other kinases involved in cancer progression, such as mTOR kinase and Aurora A kinase.[11][12]

Beyond kinase inhibition, some pyrimidine derivatives function as modulators of nuclear receptors like Nur77, which can induce apoptosis in cancer cells.[4]

Quantitative Data: Anticancer Activity

The following tables summarize the in vitro anticancer activity of various substituted pyrimidine derivatives against different cancer cell lines, with data presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values.

Table 1: In Vitro Anticancer Activity of Substituted Pyrimidines

| Compound Class | Cancer Cell Line | IC50 / EC50 (µM) | Reference |

| 2,4,5,6-tetrasubstituted pyrimidines | Various human tumor cells | Potent inhibition | [6] |

| N-benzyl aminopyrimidine (2a) | Various tumor cell lines | 4 - 8 | [13] |

| Pyrimidine derivatives (2a, 2f, 2h, 2l) | Pin1 Inhibition | < 3 | [9] |

| N-(pyridin-3-yl) pyrimidin-4-amine (17) | MV4-11, HT-29, MCF-7, HeLa | Comparable to Palbociclib | [4] |

| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide (15) | Liver cancer cell lines | Good potency | [4] |

| 3-phenyltetrahydrobenzo[6][13]theno[2,3-d]pyrimidine (20) | HCT-116 | Superior to doxorubicin | [4] |

| 2,4,5-trisubstituted pyrimidine | HeLa | 0.9 | [12] |

| Pyrimidine-tethered chalcone (B-4) | MCF-7 | 6.70 ± 1.02 | [10] |

| Pyrimidine-tethered chalcone (B-4) | A549 | 20.49 ± 2.71 | [10] |

| (4-Pyrazolyl)-2-aminopyrimidine (17) | CDK2 Inhibition | 0.29 nM | [14] |

| Pyridothienopyrimidine derivatives | HCT-116 | Good activity | [15] |

| Pyridothienopyrimidine derivatives | PC-3 | Moderate to good activity | [15] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[2][16]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well.[16] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[16]

-

Compound Treatment: Prepare serial dilutions of the test pyrimidine compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO).[16]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[16]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The yellow MTT is reduced to purple formazan crystals by metabolically active cells.[2][16]

-

Formazan Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 450 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

-

Assay Setup: In a microplate, combine the purified kinase enzyme, a kinase-specific substrate (often a peptide), and ATP.

-

Compound Addition: Add the test pyrimidine compound at various concentrations.

-

Reaction Initiation: Initiate the kinase reaction by adding a metal cofactor (e.g., MgCl₂).

-

Detection: After a set incubation period, quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP) or fluorescence-based assays.

-

Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Signaling Pathway and Workflow Diagrams

Caption: A general experimental workflow for the discovery and evaluation of novel anticancer pyrimidine derivatives.

Caption: Mechanism of cell cycle arrest by CDK2-inhibiting substituted pyrimidines.

Antimicrobial Applications of Substituted Pyrimidines

The pyrimidine nucleus is a key component of several established antimicrobial drugs, and research continues to explore novel derivatives with potent antibacterial and antifungal activities.[17][18]

Mechanisms of Action

A primary mechanism of antimicrobial action for many pyrimidine derivatives is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of microorganisms.[17] This pathway is vital for the synthesis of nucleic acids and some amino acids. By inhibiting DHFR, these compounds disrupt microbial growth and replication.[17] Other pyrimidine-based compounds may exert their effects by inhibiting bacterial cell division through targeting proteins like FtsZ.[19]

Quantitative Data: Antimicrobial Activity

The following table presents the in vitro antimicrobial activity of various substituted pyrimidine derivatives, with data shown as Minimum Inhibitory Concentration (MIC) values.

Table 2: In Vitro Antimicrobial Activity of Substituted Pyrimidines

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Chalcone substituted pyrimidines | E. coli | Appreciable activity | [20] |

| m-Bromo substituted aminopyrimidine | E. coli | High activity | [20] |

| Pyrimidinopyrazoles and pyrimidinotriazoles | S. aureus, B. subtilis | Moderate activity | [17] |

| Pyrimidinopyrazoles and pyrimidinotriazoles | C. albicans, A. niger | Significant activity | [17] |

| 2,4,6-trisubstituted pyrimidines | Plasmodium falciparum | 0.25 - 2 | [21] |

Experimental Protocols

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[22]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth medium.

-

Compound Dilution: Prepare serial twofold dilutions of the test pyrimidine compound in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).[17]

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Applications of Substituted Pyrimidines

Substituted pyrimidines have demonstrated significant anti-inflammatory properties, often through the modulation of key inflammatory pathways.[23][24]

Mechanisms of Action

A major mechanism of anti-inflammatory action for pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible and plays a key role in the production of prostaglandins during inflammation.[25][26] By inhibiting COX-2, these compounds can reduce the synthesis of pro-inflammatory mediators.[25] Some pyrimidines also exhibit anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS).[24]

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the in vivo anti-inflammatory activity of various substituted pyrimidine derivatives.

Table 3: In Vivo Anti-inflammatory Activity of Substituted Pyrimidines

| Compound Class | Assay | Activity | Reference |

| 2-mercapto-3-(N-alkyl) pyrimido[5,4- c]cinnolin-4-(3H)-ones | Carrageenan-induced paw edema | 47.6% decrease in edema | [23] |

| 7,7,8a-trimethylhexahydrothiazolo[3,2-c]pyrimidine-5-thione (19) | Carrageenan-induced paw edema | 37.4% inhibition at 100 mg/kg | [23] |

| 2-amino-4-(4-aminophenyl)-6-(2,4-dichlorophenyl)pyrimidine (5b) | Carrageenan-induced paw edema | Potent activity | [27] |

| 2-amino-4-(4-aminophenyl)-6-(3-bromophenyl) pyrimidine (5d) | Carrageenan-induced paw edema | Potent activity | [27] |

Experimental Protocols

This is a widely used animal model to screen for acute anti-inflammatory activity.[9][28]

-

Animal Grouping: Divide rodents (e.g., rats or mice) into several groups: a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the pyrimidine compound.

-

Compound Administration: Administer the test compound or standard drug orally (p.o.) or intraperitoneally (i.p.) to the respective animal groups. The control group receives the vehicle.

-

Induction of Inflammation: After a specific time (e.g., 1 hour), inject a sub-plantar injection of carrageenan solution into the right hind paw of each animal to induce localized inflammation and edema.

-

Paw Volume Measurement: Measure the paw volume of each animal at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[28]

-

Data Analysis: Calculate the percentage inhibition of paw edema for the treated groups compared to the control group.

Antiviral Applications of Substituted Pyrimidines

The pyrimidine scaffold is present in several clinically important antiviral drugs, and the development of novel pyrimidine-based antiviral agents remains an active area of research.[29][30][31]

Mechanisms of Action

Many antiviral pyrimidine derivatives are nucleoside analogs that, after intracellular phosphorylation, can be incorporated into the growing viral DNA or RNA chain, leading to chain termination.[12] Others may inhibit viral enzymes such as reverse transcriptase or viral proteases. Some non-nucleoside pyrimidine derivatives have also shown antiviral activity against a range of viruses, including influenza virus and coronaviruses.[31][32]

Quantitative Data: Antiviral Activity

The following table presents the in vitro antiviral activity of various substituted pyrimidine derivatives.

Table 4: In Vitro Antiviral Activity of Substituted Pyrimidines

| Compound Class | Virus | EC50 (µM) | Reference |

| 2-amino-4-(omega-hydroxyalkylamino)pyrimidines | Influenza A and B | 0.01 - 0.1 | [31] |

| 4,7-Disubstituted pyrimido[4,5-d]pyrimidines (7a, 7b, 7f) | HCoV-229E, HCoV-OC43 | Intriguing activity | [32] |

| Uracil Nucleoside derivatives | Herpes Simplex Virus 1 (HSV-1) | Equal to or higher than acyclovir | [12] |

Experimental Protocols

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).

-

Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with a known amount of virus for a specific adsorption period.

-

Compound Treatment: After adsorption, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of the test pyrimidine compound.

-

Incubation: Incubate the plates until viral plaques (zones of cell death) are visible.

-

Plaque Visualization: Fix and stain the cell monolayers to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value.

CNS-Related Applications of Substituted Pyrimidines

Substituted pyrimidines are being investigated for their potential in treating various central nervous system (CNS) disorders, including Alzheimer's disease and pain.[7][8]

Mechanisms of Action

In the context of Alzheimer's disease, pyrimidine derivatives have been designed as acetylcholinesterase (AChE) inhibitors, which increase the levels of the neurotransmitter acetylcholine in the brain.[7][33] Some derivatives also exhibit neuroprotective effects. For pain and inflammation, certain pyrimidines act as adenosine kinase inhibitors, increasing the concentration of adenosine, which has analgesic and anti-inflammatory properties.[9] Other CNS-active pyrimidines can act as antagonists at muscarinic acetylcholine receptors or as modulators of serotonin and adenosine receptors.[8][34]

Quantitative Data: CNS-Related Activity

The following table summarizes the biological activity of CNS-targeted substituted pyrimidines.

Table 5: Biological Activity of CNS-Active Substituted Pyrimidines

| Compound Class | Target/Activity | Potency | Reference |

| N4-(4-chlorophenyl)-N2-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine (5b) | Anti-Alzheimer's profile | Excellent | [7][33] |

| 6-substituted pyridopyrimidines (ABT-702) | Adenosine kinase inhibition | Potent, oral activity | [9] |

| 4,6-disubstituted pyrimidines | M4 muscarinic antagonist | IC50 < 300 nM | [34] |

Experimental Protocols

Animal models are used to evaluate the potential of compounds to improve cognitive deficits associated with Alzheimer's disease.

-

Animal Model: Use a suitable animal model of Alzheimer's disease, such as a transgenic mouse model or a chemically-induced amnesia model (e.g., scopolamine-induced amnesia in rodents).

-

Compound Administration: Administer the test pyrimidine compound to the animals for a specified duration.

-

Behavioral Testing: Assess cognitive function using behavioral tests such as the Morris water maze (spatial learning and memory) or the passive avoidance test (learning and memory).

-

Biochemical Analysis: After the behavioral tests, collect brain tissue to measure biochemical markers associated with Alzheimer's disease, such as AChE activity, amyloid-beta plaque deposition, and tau phosphorylation.

-

Data Analysis: Compare the performance of the treated animals in behavioral tests and the levels of biochemical markers with those of the control group.

Synthesis of Substituted Pyrimidines

A variety of synthetic methods are available for the preparation of substituted pyrimidines, allowing for the generation of diverse chemical libraries for drug discovery.

General Synthesis of 2,4,6-Trisubstituted Pyrimidines

A common method involves the Claisen-Schmidt condensation of an appropriate acetophenone with a substituted aldehyde to form a chalcone, which is then cyclized with guanidine hydrochloride in the presence of a base.[27][29]

-

Chalcone Synthesis: React an acetophenone with a substituted aromatic or heteroaromatic aldehyde in the presence of a base (e.g., NaOH or KOH) in a suitable solvent (e.g., ethanol) to yield the corresponding chalcone.

-

Pyrimidine Ring Formation: React the purified chalcone with guanidine hydrochloride in a basic alcoholic solution (e.g., sodium ethoxide in ethanol) under reflux to afford the 2,4,6-trisubstituted pyrimidine.[27]

Synthesis of Aminopyrimidine Derivatives

Aminopyrimidines can be synthesized through various routes, including the reaction of β-dicarbonyl compounds with guanidine or the substitution of halogenated pyrimidines.[6][35]

-

From β-Dicarbonyl Compounds: React a β-ketoester or β-diketone with guanidine hydrochloride in the presence of a base (e.g., K₂CO₃) to yield the corresponding 2-aminopyrimidine derivative.[35] This reaction can often be performed under microwave irradiation.[35]

-

From Halogenated Pyrimidines: React a dihalopyrimidine, such as 2-amino-4,6-dichloropyrimidine, with various amines in the presence of a base (e.g., triethylamine) to achieve nucleophilic substitution of the halogen atoms and introduce different amino substituents.[13]

Conclusion

Substituted pyrimidines represent a versatile and highly valuable scaffold in modern drug discovery. Their diverse therapeutic applications, spanning from oncology to infectious diseases and neurological disorders, underscore their significance in medicinal chemistry. The continued exploration of novel synthetic methodologies and a deeper understanding of their mechanisms of action will undoubtedly lead to the development of new and improved pyrimidine-based drugs to address unmet medical needs. This guide provides a foundational resource for researchers to build upon in their quest for the next generation of pyrimidine therapeutics.

References

- 1. Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 7. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsonline.com [ijpsonline.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Pyrimidine synthesis [organic-chemistry.org]

- 18. tandfonline.com [tandfonline.com]

- 19. benchchem.com [benchchem.com]

- 20. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Synthesis of 2,4,6-trisubstituted pyrimidines as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Document: Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors. (CHEMBL4219172) - ChEMBL [ebi.ac.uk]

- 24. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds | MDPI [mdpi.com]

- 25. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. benchchem.com [benchchem.com]

- 28. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. pubs.acs.org [pubs.acs.org]

- 33. pubs.acs.org [pubs.acs.org]

- 34. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]

- 35. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

In-depth Technical Guide: 6-Isopropyl-2-methylpyrimidin-4-amine Mechanism of Action Discovery

Notice: Following a comprehensive literature and database search, there is currently no publicly available scientific data detailing the mechanism of action, biological targets, or specific signaling pathways for the compound 6-Isopropyl-2-methylpyrimidin-4-amine. The information presented in chemical databases is limited to its basic physical and chemical properties.

Consequently, the creation of an in-depth technical guide that includes quantitative data, detailed experimental protocols, and signaling pathway diagrams, as originally requested, is not feasible at this time.

This document serves to outline the hypothetical steps and methodologies that would be employed in a research setting to discover and characterize the mechanism of action of a novel compound such as this compound. This theoretical framework is provided for informational purposes to guide researchers and drug development professionals.

Section 1: Theoretical Framework for Mechanism of Action Discovery

The discovery of a compound's mechanism of action is a systematic process that typically begins with broad screening and progresses to more focused and detailed studies. The general workflow for a novel small molecule like this compound would involve target identification, target validation, and pathway elucidation.

Initial High-Throughput Screening (HTS)

The first step would be to screen the compound against a diverse panel of biological targets to identify potential activities.

Experimental Workflow: High-Throughput Screening

Caption: High-throughput screening workflow for initial target identification.

Target Identification and Validation

Once putative targets are identified, a series of more specific assays are required to confirm the interaction and determine its nature (e.g., agonist, antagonist, inhibitor).

Experimental Protocols:

-

Binding Assays: To confirm direct interaction between the compound and the putative target protein.

-

Method: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

-

Procedure Outline (SPR):